molecular formula C22H39O3P B1581829 Bis(2-ethylhexyl) phenyl phosphite CAS No. 3164-60-1

Bis(2-ethylhexyl) phenyl phosphite

Cat. No.: B1581829
CAS No.: 3164-60-1
M. Wt: 382.5 g/mol
InChI Key: AAQUCXJJDQZZOJ-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) phenyl phosphite: is an organophosphorus compound with the molecular formula C22H39O3P. It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of plastics and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with 2-ethylhexanol and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PCl}_3 + 2 \text{C}8\text{H}{17}\text{OH} + \text{C}6\text{H}5\text{OH} \rightarrow \text{C}{22}\text{H}{39}\text{O}_3\text{P} + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus trichloride, 2-ethylhexanol, and phenol are mixed in the appropriate stoichiometric ratios. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) phenyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bis(2-ethylhexyl) phenyl phosphate.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

    Substitution: It can undergo substitution reactions with other alcohols or phenols to form different phosphite esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Reactions with alcohols or phenols typically require the presence of a base or acid catalyst.

Major Products:

Scientific Research Applications

Bis(2-ethylhexyl) phenyl phosphite has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which bis(2-ethylhexyl) phenyl phosphite exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation of materials. It acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing them from causing damage to the polymer matrix. This antioxidant activity is crucial in extending the lifespan and durability of polymeric materials .

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) phosphate
  • Bis(2-ethylhexyl) phthalate
  • Diisodecyl phenyl phosphite

Comparison:

This compound is unique in its specific combination of antioxidant properties and stabilizing effects, making it particularly valuable in the production of high-performance polymers and plastics.

Properties

IUPAC Name

bis(2-ethylhexyl) phenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O3P/c1-5-9-14-20(7-3)18-23-26(25-22-16-12-11-13-17-22)24-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQUCXJJDQZZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863115
Record name Bis(2-ethylhexyl) phenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid
Record name Phosphorous acid, bis(2-ethylhexyl) phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3164-60-1
Record name Phosphorous acid, bis(2-ethylhexyl) phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3164-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorous acid, bis(2-ethylhexyl) phenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, bis(2-ethylhexyl) phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-ethylhexyl) phenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) phenyl phosphite
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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